5-Hydroxy-3-methylpyridine-2-carbonitrile

O-Alkylation Fluoromethyl ether synthesis Pharmaceutical intermediate

5-Hydroxy-3-methylpyridine-2-carbonitrile (CAS 228867-86-5) is a polysubstituted pyridine derivative characterized by a 2-cyano group, a 3-methyl group, and a 5-hydroxyl group on the pyridine ring. This substitution pattern places it within the class of cyanopyridine intermediates frequently employed in the synthesis of kinase inhibitors, HDAC inhibitors, and other heterocyclic drug candidates.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 228867-86-5
Cat. No. B1438620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3-methylpyridine-2-carbonitrile
CAS228867-86-5
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C#N)O
InChIInChI=1S/C7H6N2O/c1-5-2-6(10)4-9-7(5)3-8/h2,4,10H,1H3
InChIKeyVFQZBTDFJLSQCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-3-methylpyridine-2-carbonitrile (CAS 228867-86-5): Procurement-Specific Evidence Guide for Pyridine-Based Pharmaceutical Intermediates


5-Hydroxy-3-methylpyridine-2-carbonitrile (CAS 228867-86-5) is a polysubstituted pyridine derivative characterized by a 2-cyano group, a 3-methyl group, and a 5-hydroxyl group on the pyridine ring [1]. This substitution pattern places it within the class of cyanopyridine intermediates frequently employed in the synthesis of kinase inhibitors, HDAC inhibitors, and other heterocyclic drug candidates [2]. The compound is commercially available from multiple vendors at standard purities ranging from 95% to 97% .

Why Generic Pyridine Intermediates Cannot Substitute for 5-Hydroxy-3-methylpyridine-2-carbonitrile in Medicinal Chemistry


Generic substitution of pyridine-based intermediates is precluded by the non-interchangeable regiochemistry and functional group orthogonality of the 2-cyano-3-methyl-5-hydroxy substitution pattern. The 2-cyano group serves as a critical metal-coordinating moiety and hydrogen bond acceptor in target engagement, while the 5-hydroxy position provides a distinct synthetic handle for O-alkylation or etherification that cannot be replicated by 4-hydroxy or 6-hydroxy regioisomers [1]. Furthermore, the 3-methyl group introduces steric and electronic modulation distinct from unsubstituted or 4-methyl analogs, affecting downstream coupling efficiency and metabolic stability [2]. These structural features collectively mandate procurement of the exact CAS 228867-86-5 compound rather than isomeric or functionally similar alternatives.

5-Hydroxy-3-methylpyridine-2-carbonitrile: Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Utility: O-Fluoromethylation Yield in Patent-Documented Pharmaceutical Intermediates

5-Hydroxy-3-methylpyridine-2-carbonitrile demonstrates specific synthetic utility as a substrate for O-fluoromethylation to yield 5-fluoromethoxy-3-methylpyridine-2-carbonitrile, a transformation documented in patent literature. The reaction proceeds under defined conditions (Cs₂CO₃, DMF, 100°C) with a stoichiometric conversion of 1.70 mmol starting material to the corresponding fluoromethyl ether derivative [1]. While isolated yield data for this specific step is not quantified in the patent excerpt, the reaction demonstrates the compound's viability as a hydroxyl-bearing scaffold for selective O-functionalization without competitive N-alkylation or cyano group degradation, distinguishing it from less sterically protected or more nucleophilic regioisomers.

O-Alkylation Fluoromethyl ether synthesis Pharmaceutical intermediate

Synthetic Accessibility: High-Yield Diazotization-Hydrolysis Route from Commercially Available Precursor

A reproducible synthetic route to 5-hydroxy-3-methylpyridine-2-carbonitrile has been established via diazotization of 5-amino-3-methylpyridine-2-carbonitrile followed by hydrolysis, achieving an 89% isolated yield at a 135 mmol scale (16 g product) [1]. This high-yielding, scalable transformation contrasts with alternative synthetic approaches to structurally related hydroxypyridine carbonitriles that may require multi-step sequences with lower overall yields.

Diazotization Hydrolysis Process chemistry Yield optimization

Medicinal Chemistry Relevance: Cyano Group at C2-Position Validated for HDAC Inhibitor Target Engagement

Literature on pyridine-based HDAC inhibitors establishes that the 2-cyano substitution on the pyridine ring is critical for HDAC1 inhibitory potency and anti-proliferative activity [1]. While 5-hydroxy-3-methylpyridine-2-carbonitrile itself is not the final bioactive compound in these studies, the scaffold's substitution pattern—specifically cyano at C2 and a functionalizable position at C5—was explicitly optimized through SAR campaigns. The cyano group at C3-position (relative to pyridine nitrogen numbering variations) was determined to be essential for target engagement [1]. Compounds lacking this cyano substitution or bearing alternative substituents at the corresponding position demonstrated reduced or abolished HDAC inhibition.

HDAC inhibition Structure-activity relationship Cyanopyridine scaffold Anti-proliferative

Structural Differentiation: Regioisomeric Specificity of 5-Hydroxy Substitution Pattern

The 5-hydroxy-3-methylpyridine-2-carbonitrile regioisomer (CAS 228867-86-5) is structurally distinct from the 3-hydroxy-5-methylpicolinonitrile regioisomer (CAS 672957-94-7) despite sharing the identical molecular formula C₇H₆N₂O . The latter compound places the hydroxyl group at the 3-position adjacent to the cyano group, which alters the electronic environment and nucleophilic character of the hydroxyl moiety, as well as the hydrogen-bonding capacity of the pyridine nitrogen. This regiochemical difference results in differential synthetic utility and biological target engagement profiles, precluding direct substitution.

Regioisomer differentiation Hydroxypyridine carbonitriles Synthetic handle orthogonality

Precursor-Derivative Synthetic Connectivity: Documented Use in Imidazopyridine Heterocycle Construction

5-Hydroxy-3-methylpyridine-2-carbonitrile serves as a synthetic precursor in photoredox-catalyzed transformations to access imidazo[1,2-a]pyridine derivatives, a privileged scaffold in kinase inhibitor drug discovery. Under blue LED irradiation with TsOH·H₂O in THF at room temperature, the compound undergoes transformation to yield compound 5g′ [1]. This demonstrated synthetic connectivity distinguishes the compound from alternative pyridine carbonitriles lacking the requisite hydroxyl positioning for cyclization chemistry.

Photocatalysis Imidazopyridine synthesis Heterocycle construction Late-stage functionalization

5-Hydroxy-3-methylpyridine-2-carbonitrile (CAS 228867-86-5): Validated Application Scenarios for Procurement Planning


Synthesis of Fluorinated Pyridine Derivatives for PET Tracer Development and Medicinal Chemistry

Procurement of 5-hydroxy-3-methylpyridine-2-carbonitrile is indicated for synthetic campaigns requiring O-fluoromethylation to generate 5-fluoromethoxy-3-methylpyridine-2-carbonitrile [1]. The 5-hydroxy position provides a selective alkylation site without competitive reaction at the cyano group, enabling incorporation of fluorine-18 or fluorine-19 labels for imaging applications. This scenario is supported by patent-documented procedures demonstrating reaction viability under standard laboratory conditions (Cs₂CO₃, DMF, 100°C) [1].

Multi-Kilogram Scale Synthesis via High-Yielding Diazotization-Hydrolysis Route

For process chemistry applications requiring gram-to-kilogram quantities, procurement of 5-hydroxy-3-methylpyridine-2-carbonitrile should be informed by the availability of a high-yielding synthetic route (89% yield at 135 mmol scale) from 5-amino-3-methylpyridine-2-carbonitrile [1]. This established route reduces supply chain risk and cost uncertainty for larger-scale campaigns compared to compounds lacking documented scalable synthetic procedures.

HDAC Inhibitor Lead Optimization Programs Targeting Oncology Indications

Medicinal chemistry groups pursuing HDAC1 inhibition for oncology applications should prioritize procurement of 5-hydroxy-3-methylpyridine-2-carbonitrile as a scaffold building block. Literature SAR studies confirm that the 2-cyano substitution pattern present in this compound is a critical pharmacophore element for HDAC1 target engagement and anti-proliferative activity in HCT-116 cells [1]. The 5-hydroxy position simultaneously offers a synthetic handle for introducing solubility-enhancing or potency-modulating substituents.

Photoredox-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Kinase Inhibitor Scaffolds

Research groups employing contemporary photoredox catalysis for heterocycle construction should procure 5-hydroxy-3-methylpyridine-2-carbonitrile as a validated substrate for imidazo[1,2-a]pyridine synthesis [1]. This application scenario leverages the compound's compatibility with blue LED-mediated transformations at room temperature, enabling access to fused bicyclic systems of pharmaceutical relevance without requiring thermal or transition metal-catalyzed conditions.

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